molecular formula C14H23N3 B1591811 [4-[(4-Methyl-1,4-diazepan-1-yl)methyl]phenyl]methanamine CAS No. 884507-52-2

[4-[(4-Methyl-1,4-diazepan-1-yl)methyl]phenyl]methanamine

Cat. No. B1591811
M. Wt: 233.35 g/mol
InChI Key: AQLZGQUKWNQYPH-UHFFFAOYSA-N
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Description



  • [4-[(4-Methyl-1,4-diazepan-1-yl)methyl]phenyl]methanamine , also known by its IUPAC name, is a chemical compound with the molecular formula C₁₄H₂₃N₃ .

  • It is a tertiary amine containing a diazepane ring and an aromatic phenyl group.





  • Synthesis Analysis



    • The synthesis of this compound involves the reaction of a suitable precursor with 4-methyl-1,4-diazepan-1-yl and benzylamine .

    • Unfortunately, specific synthetic methods or routes for this compound are not readily available in the literature.





  • Molecular Structure Analysis



    • The molecular structure of [4-[(4-Methyl-1,4-diazepan-1-yl)methyl]phenyl]methanamine consists of a diazepane ring (a seven-membered heterocycle) attached to a phenyl group.

    • The diazepane ring contains a nitrogen atom, which imparts basicity to the compound.





  • Chemical Reactions Analysis



    • Due to the lack of specific information on chemical reactions involving this compound, it is challenging to provide detailed analysis.

    • However, it is likely that it can participate in typical amine reactions, such as nucleophilic substitution or protonation.





  • Physical And Chemical Properties Analysis



    • Molecular Weight : 233.36 g/mol

    • Appearance : Oil

    • Solubility : Soluble in organic solvents

    • Melting Point : Not specified

    • Boiling Point : Not specified




  • Scientific Research Applications

    • Specific Scientific Field : Biochemistry, specifically in the study of enzymes involved in phospholipid synthesis .
    • Summary of the Application : This compound has been used in the study of Choline Kinase Alpha (ChoKα), an enzyme involved in the synthesis of phospholipids . Phospholipids play key roles in cell proliferation, oncogenic transformation, and human carcinogenesis .
    • Methods of Application or Experimental Procedures : The compound was used to bind with Choline Kinase Alpha-1, and its interaction was studied using X-ray diffraction . The resolution of the diffraction was 2.4 Å .
    • Results or Outcomes : The compound was found to be a highly potent inhibitor of ChoKα . In cancer cell lines, compounds exhibit a dose-dependent decrease of phosphocholine, inhibition of cell growth, and induction of apoptosis at low micromolar concentrations .

    Safety And Hazards



    • Avoid contact with skin and eyes .

    • Provide appropriate exhaust ventilation in areas where dust is formed.

    • Specific safety data can be found in the MSDS.




  • Future Directions



    • Further research is needed to explore the biological activity, potential therapeutic applications, and optimization of this compound.

    • Investigate its interactions with choline kinase and other cellular targets.

    • Evaluate its potential as an antitumor agent interfering with cancer cell metabolism.




    properties

    IUPAC Name

    [4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenyl]methanamine
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C14H23N3/c1-16-7-2-8-17(10-9-16)12-14-5-3-13(11-15)4-6-14/h3-6H,2,7-12,15H2,1H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    AQLZGQUKWNQYPH-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CN1CCCN(CC1)CC2=CC=C(C=C2)CN
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C14H23N3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID10594627
    Record name 1-{4-[(4-Methyl-1,4-diazepan-1-yl)methyl]phenyl}methanamine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10594627
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    233.35 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    [4-[(4-Methyl-1,4-diazepan-1-yl)methyl]phenyl]methanamine

    CAS RN

    884507-52-2
    Record name 1-{4-[(4-Methyl-1,4-diazepan-1-yl)methyl]phenyl}methanamine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10594627
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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